

# 2,3,5,6-Tetrafluoro-4-methoxybenzoic acid chemical properties

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## Compound of Interest

**Compound Name:** 2,3,5,6-Tetrafluoro-4-methoxybenzoic acid

**Cat. No.:** B1268727

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An In-depth Technical Guide to **2,3,5,6-Tetrafluoro-4-methoxybenzoic Acid**: Properties, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **2,3,5,6-Tetrafluoro-4-methoxybenzoic acid**, a fluorinated aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. This document details its structural characteristics, physicochemical properties, and reactivity. Furthermore, it outlines experimental protocols for its synthesis, purification, and characterization, and explores its recently discovered relevance in a key biological signaling pathway.

## Core Chemical Properties and Data

**2,3,5,6-Tetrafluoro-4-methoxybenzoic acid**, with the CAS number 3153-01-3, is a white crystalline solid.<sup>[1]</sup> The presence of four electron-withdrawing fluorine atoms on the benzene ring significantly influences its electronic properties, enhancing its acidity compared to its non-fluorinated analog, 4-methoxybenzoic acid.<sup>[2]</sup>

## Physicochemical Data

A summary of the key physicochemical properties of **2,3,5,6-Tetrafluoro-4-methoxybenzoic acid** is presented in the table below. This data is essential for its handling, application in

synthesis, and for predicting its behavior in various chemical and biological systems.

Property	Value	Source(s)
Molecular Formula	C <sub>8</sub> H <sub>4</sub> F <sub>4</sub> O <sub>3</sub>	
Molecular Weight	224.11 g/mol	
Melting Point	123-125 °C	<a href="#">[2]</a>
Boiling Point	Predicted: ~275-280 °C	
Density	Predicted	
pKa	Predicted to be lower than 4-hydroxybenzoic acid (pKa 9.3) and its tetrafluorinated analog (pKa 5.3) due to the electronic effects of the methoxy group.	<a href="#">[2]</a> <a href="#">[3]</a>
LogP (calculated)	2.04	<a href="#">[2]</a>
Appearance	White crystalline solid	<a href="#">[2]</a>
Solubility	Soluble in many organic solvents.	<a href="#">[1]</a>

## Chemical Reactivity and Synthesis

The chemical reactivity of **2,3,5,6-Tetrafluoro-4-methoxybenzoic acid** is largely dictated by the carboxylic acid group and the highly fluorinated aromatic ring. The fluorine atoms are generally stable but can undergo nucleophilic substitution under specific conditions.[\[1\]](#) The carboxylic acid moiety can participate in standard reactions such as esterification and amide bond formation.

A common synthetic route to **2,3,5,6-Tetrafluoro-4-methoxybenzoic acid** involves the methylation of 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid or the direct fluorination of 4-methoxybenzoic acid.[\[1\]](#)

## Experimental Protocols

Detailed methodologies for the synthesis, purification, and characterization of **2,3,5,6-Tetrafluoro-4-methoxybenzoic acid** are crucial for its application in research and development.

## Synthesis of 2,3,5,6-Tetrafluoro-4-methoxybenzoic Acid

A general method for the synthesis involves the methylation of 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid.

### Materials:

- 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid
- Dimethyl sulfate
- Sodium hydroxide
- Anhydrous potassium carbonate
- Acetone
- Hydrochloric acid
- Diethyl ether

### Procedure:

- Dissolve 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid in a solution of sodium hydroxide in water.
- Add dimethyl sulfate dropwise to the stirred solution at room temperature.
- Alternatively, the reaction can be carried out by refluxing 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid with dimethyl sulfate and anhydrous potassium carbonate in acetone.
- After the reaction is complete (monitored by TLC), the solvent is removed under reduced pressure.
- The residue is acidified with hydrochloric acid and extracted with diethyl ether.

- The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product.

## Purification by Recrystallization

Procedure:

- Dissolve the crude **2,3,5,6-Tetrafluoro-4-methoxybenzoic acid** in a minimum amount of a hot solvent (e.g., a mixture of ethanol and water).
- If the solution is colored, treat it with activated charcoal and perform a hot filtration to remove the charcoal and any insoluble impurities.
- Allow the hot, clear solution to cool slowly to room temperature, which should induce crystallization.
- Further cool the solution in an ice bath to maximize the yield of crystals.
- Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

## Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in a 5 mm NMR tube. Ensure the sample is fully dissolved and free of particulate matter.
- Acquisition: Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For  $^{13}\text{C}$  NMR, a sufficient number of scans should be used to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy:

- Sample Preparation (KBr Pellet): Grind a small amount of the sample (1-2 mg) with about 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and

pestle until a fine, homogeneous powder is obtained. Press the mixture into a thin, transparent pellet using a hydraulic press.

- Acquisition: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

Mass Spectrometry (MS):

- Sample Introduction: For a volatile compound like **2,3,5,6-Tetrafluoro-4-methoxybenzoic acid**, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. A dilute solution of the compound in a volatile organic solvent is injected into the GC.
- Ionization: Electron Ionization (EI) is a common method for this type of molecule.

## Biological Significance and Signaling Pathway Involvement

Recent research has highlighted the potential biological activity of derivatives of **2,3,5,6-Tetrafluoro-4-methoxybenzoic acid**. Specifically, its amide derivative, 2,3,5,6-Tetrafluoro-4-Methoxy-Benzamide (TFMB), has been shown to alleviate idiopathic pulmonary fibrosis. This therapeutic effect is mediated through the activation of the LGALS3-mediated AGE-RAGE signaling pathway.

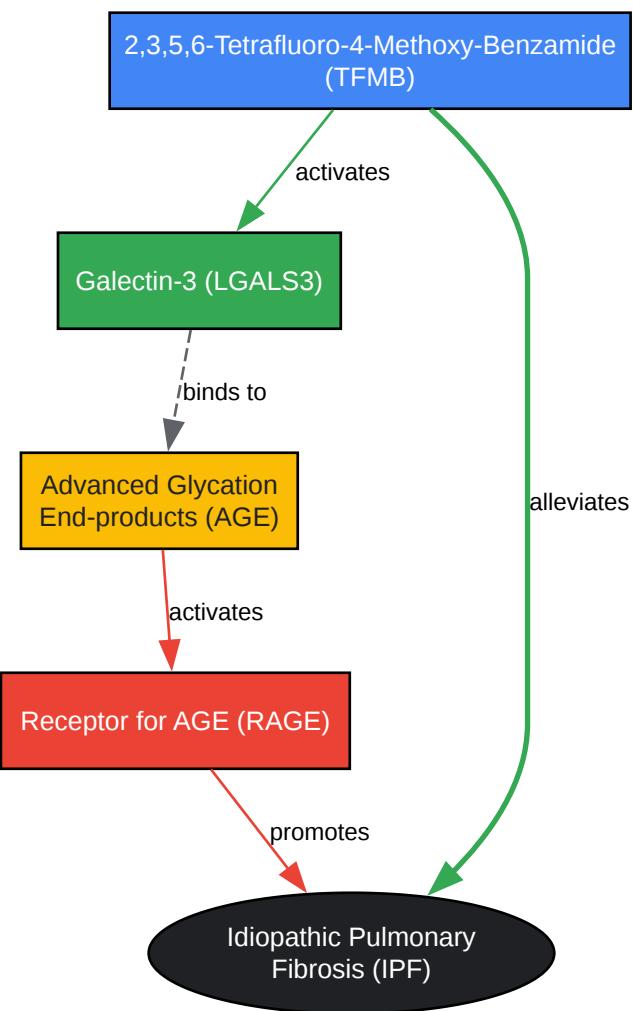
The workflow for a typical synthesis and purification of **2,3,5,6-Tetrafluoro-4-methoxybenzoic acid** is depicted below.



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### Synthesis and Purification Workflow

The recently elucidated signaling pathway involving the amide derivative of **2,3,5,6-Tetrafluoro-4-methoxybenzoic acid** is illustrated below.



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#### TFMB in LGALS3-mediated AGE-RAGE Pathway

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## References

- 1. Buy 2,3,5,6-Tetrafluoro-4-methoxybenzoic acid | 3153-01-3 [smolecule.com]
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